N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302377
InChI: InChI=1S/C16H15BrN6OS/c1-10-3-4-12(11(17)7-10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C16H15BrN6OS
Molecular Weight: 419.3 g/mol

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16302377

Molecular Formula: C16H15BrN6OS

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H15BrN6OS
Molecular Weight 419.3 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H15BrN6OS/c1-10-3-4-12(11(17)7-10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24)
Standard InChI Key ZETNXEJBXPNGMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3)Br

Introduction

N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the class of triazole derivatives, known for their diverse biological activities, including antifungal and anticancer properties. The compound's structure includes a brominated phenyl group, a triazole moiety, and a sulfanyl acetamide functional group, contributing to its biological properties.

Chemical Reactions and Stability

This compound can participate in various chemical reactions due to its functional groups. Understanding these reactions requires knowledge of reaction mechanisms and conditions that influence the stability of intermediates formed during synthesis or degradation processes.

Biological Activities and Potential Applications

The mechanism of action for N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interaction with specific biological targets such as enzymes or receptors. Experimental studies would provide quantitative data on binding affinities and activity levels against target enzymes or cell lines.

Analytical Techniques for Characterization

Relevant analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC) are utilized to characterize the properties of this compound.

Comparison with Similar Compounds

Similar compounds, such as other triazole derivatives, have shown promising biological activities. For example, some triazoles exhibit antifungal and anticancer properties, making them valuable in medicinal chemistry .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC16H15BrN6OS/C17H16BrN5OSPotential antifungal and anticancer properties
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesVariousAntimicrobial and anticancer activities
5-Substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamidesVariousAnticancer activity

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